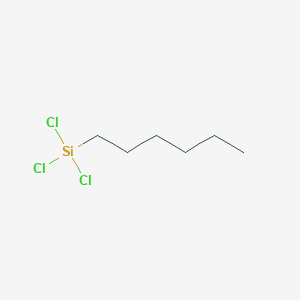
Hexyltrichlorosilane
Cat. No. B129522
Key on ui cas rn:
928-65-4
M. Wt: 219.6 g/mol
InChI Key: LFXJGGDONSCPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06251057B1
Procedure details


In a 25 ml oven dried stainless steel tube, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 5.08 g (37.5 mmol) of trichlorosilane were added under a dry nitrogen atmosphere. After sealing the cylinder with a valve, the reactor was maintained at 150° C. for 12 hrs. The resulting mixture was distilled to yield 1.1 g of n-hexyltrichlorosilane (bp; 215-219° C., yield; 65%).



Yield
65%
Identifiers


|
REACTION_CXSMILES
|
C(P(CCCC)CCCC)CCC.Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[Cl:21][SiH:22]([Cl:24])[Cl:23]>>[CH2:15]([Si:22]([Cl:24])([Cl:23])[Cl:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCCC
|
|
Name
|
|
|
Quantity
|
5.08 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting mixture was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)[Si](Cl)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
